Lithium trifluoroacetate monohydrate

Catalog No.
S6631361
CAS No.
1266615-81-9
M.F
C2H2F3LiO3
M. Wt
138.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium trifluoroacetate monohydrate

CAS Number

1266615-81-9

Product Name

Lithium trifluoroacetate monohydrate

IUPAC Name

lithium;2,2,2-trifluoroacetate;hydrate

Molecular Formula

C2H2F3LiO3

Molecular Weight

138.0 g/mol

InChI

InChI=1S/C2HF3O2.Li.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2/q;+1;/p-1

InChI Key

NQAHJNHEELCMBD-UHFFFAOYSA-M

SMILES

[Li+].C(=O)(C(F)(F)F)[O-].O

Canonical SMILES

[Li+].C(=O)(C(F)(F)F)[O-].O

Lithium trifluoroacetate monohydrate is a lithium salt of trifluoroacetic acid, characterized by the chemical formula C2F3LiO2H2O\text{C}_2\text{F}_3\text{LiO}_2\cdot \text{H}_2\text{O}. This compound appears as a white crystalline solid and has a molecular weight of approximately 119.96 g/mol. It is soluble in polar solvents, which enhances its utility in various chemical applications. The presence of trifluoroacetate groups imparts unique properties, making it valuable in both organic and inorganic chemistry.

Battery Electrolytes:

  • LiTrif demonstrates exceptional stability against oxidation, a crucial factor for lithium-ion batteries. This stability allows for the use of higher voltage cathode materials, potentially leading to batteries with increased energy density [].
  • Research suggests that LiTrif-based electrolytes can improve the cycling performance and lifespan of lithium-ion batteries [].

Medicinal Chemistry:

  • LiTrif has been explored for its potential therapeutic effects in various diseases. Studies have shown its ability to inhibit enzymes involved in mitochondrial dysfunction, a hallmark of several neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • LiTrif's ability to modulate mitochondrial activity is also being investigated in the context of cancer treatment [].

Material Science:

  • Researchers are exploring LiTrif's potential use in the synthesis of novel materials with desirable properties. For instance, LiTrif can be used to prepare functionalized metal-organic frameworks (MOFs) with applications in gas storage and separation [].

Organic Synthesis:

  • LiTrif can act as a mild and efficient Lewis acid catalyst in various organic reactions. Its unique combination of Lewis acidity and hydrophilicity makes it suitable for promoting carbon-carbon bond formations and other organic transformations [].
, particularly those involving lithium ions. It can undergo hydrolysis, leading to the formation of trifluoroacetic acid and lithium hydroxide. Additionally, it can engage in methyl group transfer reactions with lithium polysulfides, resulting in the production of organosulfur compounds. The compound also acts as a co-solvent in lithium-ion battery electrolytes, enhancing performance at low temperatures .

Lithium trifluoroacetate monohydrate can be synthesized through several methods:

  • Neutralization Reaction: This involves reacting lithium hydroxide or lithium carbonate with trifluoroacetic acid. The reaction produces lithium trifluoroacetate and water.
    LiOH+CF3COOHLiCF3COO+H2O\text{LiOH}+\text{CF}_3\text{COOH}\rightarrow \text{LiCF}_3\text{COO}+\text{H}_2\text{O}
  • Direct Combination: Lithium metal can react with trifluoroacetic anhydride, yielding lithium trifluoroacetate.
    2Li+(CF3CO)2O2LiCF3COO2\text{Li}+(\text{CF}_3\text{CO})_2\text{O}\rightarrow 2\text{LiCF}_3\text{COO}
  • Solvothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to facilitate the reaction between lithium salts and trifluoroacetic acid in a solvent medium.

Lithium trifluoroacetate monohydrate finds applications in various fields:

  • Electrolytes for Lithium-Ion Batteries: It serves as a co-solvent that improves the performance of electrolytes at low temperatures .
  • Organic Synthesis: The compound is utilized as a reagent in organic synthesis processes, particularly in reactions requiring lithium salts.
  • Pharmaceuticals: Due to its unique properties, it may have potential applications in drug formulation and development.

Interaction studies involving lithium trifluoroacetate monohydrate have shown that it interacts effectively with other compounds, particularly in battery applications. For instance, it has been reported to interact with lithium polysulfides through methyl group transfer reactions, which are crucial for enhancing the performance of lithium-sulfur batteries. Further research into its interactions with biological molecules could reveal additional applications.

Several compounds share similarities with lithium trifluoroacetate monohydrate due to their structural characteristics or functional properties. Here are some notable examples:

CompoundChemical FormulaUnique Features
Lithium acetateC2H3LiO2\text{C}_2\text{H}_3\text{LiO}_2Less fluorinated; used in organic synthesis
Sodium trifluoroacetateC2F3NaO2\text{C}_2\text{F}_3\text{NaO}_2Sodium salt variant; often used as a reagent
Potassium trifluoroacetateC2F3KO2\text{C}_2\text{F}_3\text{KO}_2Potassium salt; exhibits similar solubility properties
Lithium difluoroacetateC2F2LiO2\text{C}_2\text{F}_2\text{LiO}_2Contains fewer fluorine atoms; different reactivity

Lithium trifluoroacetate monohydrate is unique due to its combination of lithium ions with highly electronegative fluorine atoms, which enhances its solubility and reactivity compared to other alkali metal salts. Its specific applications in battery technology further distinguish it from similar compounds.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

138.01160684 g/mol

Monoisotopic Mass

138.01160684 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-23-2023

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